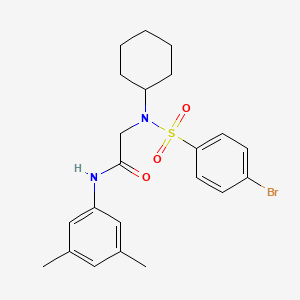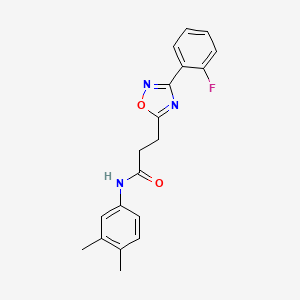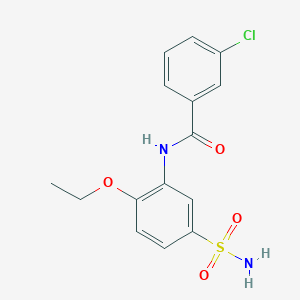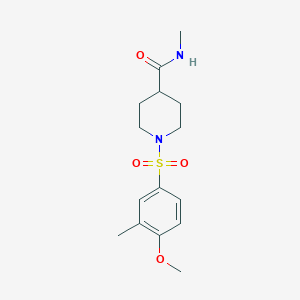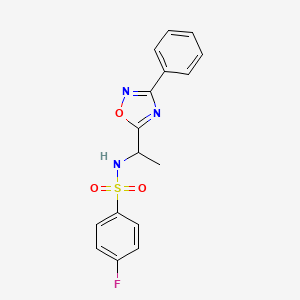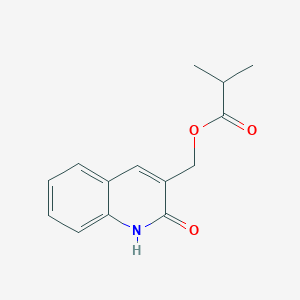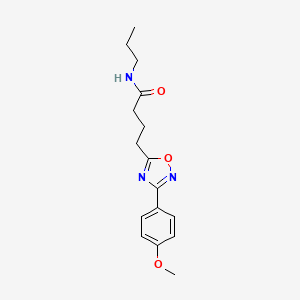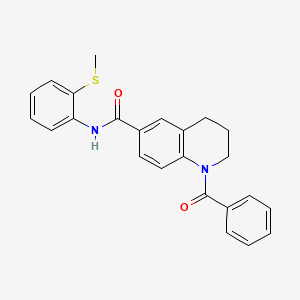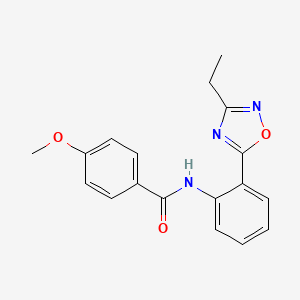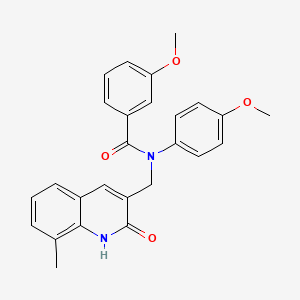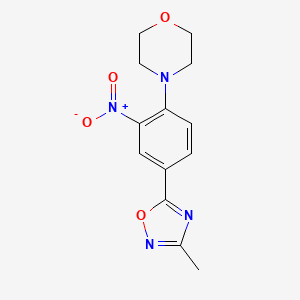
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as MORPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. In agriculture, it has been found to have insecticidal properties and has been studied for its potential use as a pesticide. In material science, it has been found to have optical properties and has been studied for its potential use in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. It has also been found to have insecticidal properties and to inhibit the growth of certain plant pathogens. In addition, it has been found to have optical properties and to exhibit fluorescence.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its potential applications in various fields. It has been found to have anti-tumor and insecticidal properties, and to exhibit optical properties. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One direction is to further investigate its potential use in cancer treatment and to understand its mechanism of action. Another direction is to study its potential use as a pesticide and to understand its insecticidal properties. In addition, further research is needed to fully understand its optical properties and to investigate its potential use in the fabrication of organic electronic devices.
Conclusion:
In conclusion, 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to investigate its future directions.
Synthesis Methods
The synthesis of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine involves the reaction of 4-(2-nitrophenyl)morpholine with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
properties
IUPAC Name |
4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-13(21-15-9)10-2-3-11(12(8-10)17(18)19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMXWCBHFYHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

